2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium
Overview
Description
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium is an organic compound characterized by the presence of a methoxy group and a hydrazinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium typically involves the reaction of a hydrazine derivative with a methoxy-substituted carbonyl compound. One common method is the condensation of 1,1,1-trimethylhydrazine with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-oxopropyl)-1,1,1-trimethylhydrazinium.
Reduction: Formation of 2-(3-hydroxypropyl)-1,1,1-trimethylhydrazinium.
Substitution: Formation of various substituted hydrazinium derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazinium derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and electrostatic interactions, while the hydrazinium moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-3-oxopropyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a hydrazinium group.
Ethyl 2-(3-methoxy-3-oxopropyl)-1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate: Contains a naphthalene ring and an ester group.
Uniqueness
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium is unique due to its combination of a methoxy group and a hydrazinium moiety, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
[(3-methoxy-3-oxopropyl)amino]-trimethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N2O2/c1-9(2,3)8-6-5-7(10)11-4/h8H,5-6H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBSCGLWOVZDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N2O2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405603 | |
Record name | SBB044927 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-00-0 | |
Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059514000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SBB044927 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5728G365D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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